molecular formula C17H21FN2O4 B6664866 1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid

1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid

Cat. No.: B6664866
M. Wt: 336.36 g/mol
InChI Key: MSQXUEDBFLNKRD-UHFFFAOYSA-N
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Description

1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Fluorophenyl Acetyl Intermediate: This step involves the acylation of 2-fluorophenylacetic acid using an appropriate acylating agent.

    Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide.

    Acetylation: The methylated intermediate undergoes acetylation to form the desired acetylated product.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring can also play a role in the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the piperidine ring.

    Methylaminoacetyl derivatives: Similar in structure but may have different substituents on the piperidine ring.

Uniqueness

1-[2-[[2-(2-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid is unique due to the combination of the fluorophenyl group and the piperidine ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-[[2-(2-fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c1-19(15(21)9-12-5-2-3-7-14(12)18)11-16(22)20-8-4-6-13(10-20)17(23)24/h2-3,5,7,13H,4,6,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQXUEDBFLNKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)C(=O)O)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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